3'-(4-fluorophenyl)-4,4,5',6,8-pentamethyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione
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Overview
Description
3’-(4-fluorophenyl)-4,4,5’,6,8-pentamethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound that belongs to the class of spiroheterocyclic compounds. These compounds are characterized by their unique spiro structure, where two rings are connected through a single atom. The presence of multiple functional groups, including a fluorophenyl group, a pyrroloquinoline moiety, and a thiazolidine ring, makes this compound highly versatile and of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(4-fluorophenyl)-4,4,5’,6,8-pentamethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione typically involves a multi-step process. One common method is the cyclocondensation of 4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with appropriate dinucleophiles. The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide, and catalysts like pyrazole . The reaction is usually carried out at elevated temperatures to facilitate the formation of the spiro structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclocondensation reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3’-(4-fluorophenyl)-4,4,5’,6,8-pentamethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrazine hydrate or sodium borohydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrazine hydrate in aqueous solution.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinoline-2-ones.
Reduction: Formation of pyrroloquinoline derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3’-(4-fluorophenyl)-4,4,5’,6,8-pentamethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antitumor properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3’-(4-fluorophenyl)-4,4,5’,6,8-pentamethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with specific molecular targets. For instance, its anticoagulant activity is attributed to its ability to inhibit blood coagulation factors Xa and XIa . The compound binds to these factors, preventing them from participating in the coagulation cascade, thereby reducing blood clot formation.
Comparison with Similar Compounds
Similar Compounds
4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: Similar structure but lacks the fluorophenyl and thiazolidine groups.
Pyrrolo[3,4-c]quinoline-1,3-dione: Contains a quinoline moiety but differs in the arrangement of the rings and functional groups.
Uniqueness
The uniqueness of 3’-(4-fluorophenyl)-4,4,5’,6,8-pentamethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione lies in its spiro structure and the presence of multiple functional groups. These features contribute to its diverse chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H23FN2O2S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5,6',9',11',11'-pentamethylspiro[1,3-thiazolidine-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene]-2',4-dione |
InChI |
InChI=1S/C24H23FN2O2S/c1-13-10-18-14(2)12-23(4,5)27-20(18)19(11-13)24(22(27)29)26(21(28)15(3)30-24)17-8-6-16(25)7-9-17/h6-12,15H,1-5H3 |
InChI Key |
HQDGNQITBQJHIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C2(S1)C3=CC(=CC4=C3N(C2=O)C(C=C4C)(C)C)C)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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